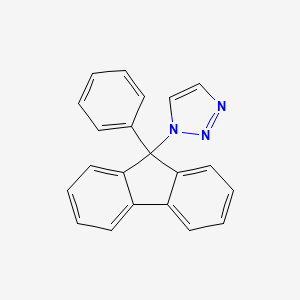
1H-1,2,3-Triazole, 1-(9-phenyl-9H-fluoren-9-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,3-Triazole, 1-(9-phenyl-9H-fluoren-9-yl)- is a compound that belongs to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is notable for its unique structure, which includes a triazole ring fused with a fluorenyl group. The presence of the phenyl group further enhances its chemical properties, making it a subject of interest in various fields of research, including organic chemistry, medicinal chemistry, and materials science .
Preparation Methods
The synthesis of 1H-1,2,3-Triazole, 1-(9-phenyl-9H-fluoren-9-yl)- typically involves “click” chemistry, a widely used method for constructing 1,2,3-triazoles. One common synthetic route includes the reaction of azides with alkynes in the presence of a copper catalyst. The reaction conditions often involve the use of aqueous medium and mild temperatures to achieve high yields . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
1H-1,2,3-Triazole, 1-(9-phenyl-9H-fluoren-9-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified triazole derivatives .
Scientific Research Applications
1H-1,2,3-Triazole, 1-(9-phenyl-9H-fluoren-9-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole, 1-(9-phenyl-9H-fluoren-9-yl)- involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can inhibit the activity of enzymes or disrupt biological pathways, leading to its observed effects in various applications . The triazole ring’s ability to form stable complexes with metal ions is particularly important in its mechanism of action .
Comparison with Similar Compounds
1H-1,2,3-Triazole, 1-(9-phenyl-9H-fluoren-9-yl)- can be compared with other similar compounds, such as:
1H-1,2,3-Triazole: The parent compound without the fluorenyl and phenyl groups.
1H-1,2,4-Triazole: A structural isomer with different nitrogen atom positions.
Benzotriazole: A triazole derivative with a benzene ring fused to the triazole ring.
Properties
CAS No. |
828265-50-5 |
|---|---|
Molecular Formula |
C21H15N3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-(9-phenylfluoren-9-yl)triazole |
InChI |
InChI=1S/C21H15N3/c1-2-8-16(9-3-1)21(24-15-14-22-23-24)19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-15H |
InChI Key |
SZQVIAGZXWPGLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)N5C=CN=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


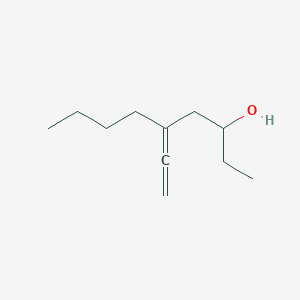
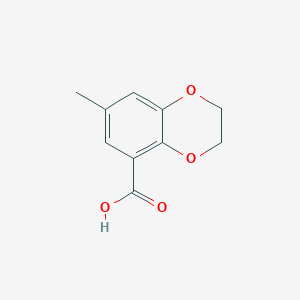
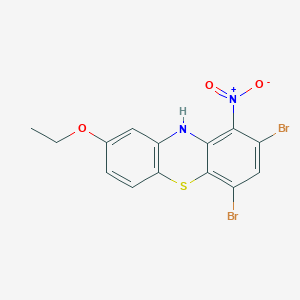
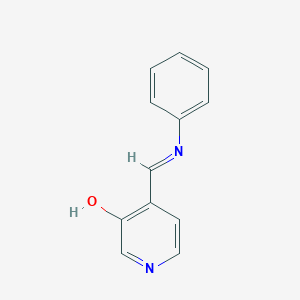
![{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate](/img/structure/B14206913.png)

![2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol)](/img/structure/B14206922.png)
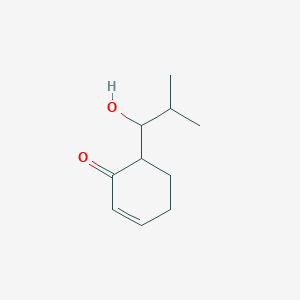
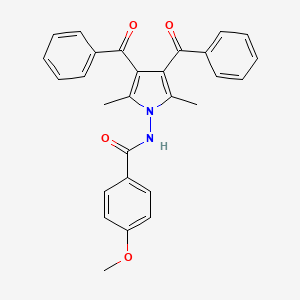
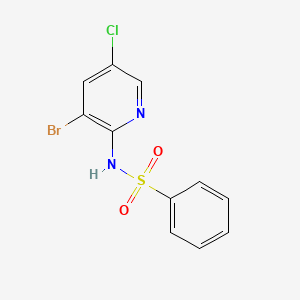
![2-{[(6-Bromohexyl)oxy]methyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14206940.png)
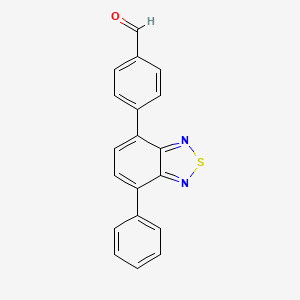
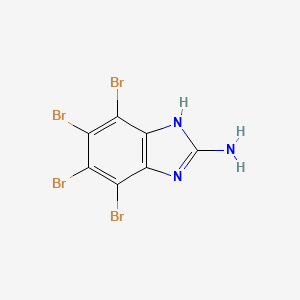
![1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide](/img/structure/B14206964.png)
